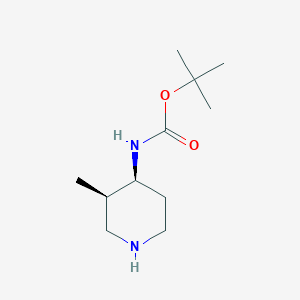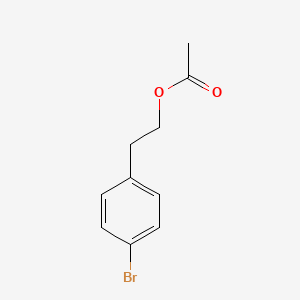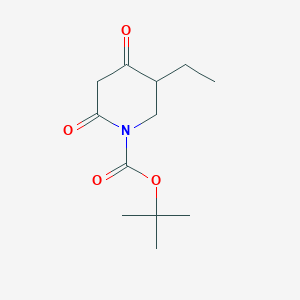![molecular formula C12H20ClNO B1374724 [2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride CAS No. 1609403-32-8](/img/structure/B1374724.png)
[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride” is a chemical compound with the CAS Number: 1609403-32-8 . It has a molecular weight of 229.75 . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The IUPAC name for this compound is N-[2-(3,5-dimethylphenoxy)ethyl]-N-ethylamine hydrochloride . The InChI code is 1S/C12H19NO.ClH/c1-4-13-5-6-14-12-8-10(2)7-11(3)9-12;/h7-9,13H,4-6H2,1-3H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride” is a solid at room temperature . It has a molecular weight of 229.75 .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride and its derivatives have been explored for their anticonvulsant properties. Studies have shown that certain derivatives exhibit effective anticonvulsant activity, particularly against electrically induced seizures in mice. The mechanism of action includes the inhibition of voltage-gated sodium currents and the enhancement of the GABA effect (Pękala et al., 2011).
Polymorphism Studies
The compound has been studied for its polymorphic forms using techniques like Fourier transform infrared (FTIR) and differential scanning calorimetry (DSC). Understanding these polymorphs is crucial for pharmaceutical development and stability studies (Kiss & Répási, 1993).
Antiulcer Activities
Derivatives of [2-(3,5-Dimethylphenoxy)ethyl]ethylamine have been synthesized and evaluated for their antiulcer activities. Some derivatives have shown significant effectiveness in preventing stress-induced gastric ulceration in rats, highlighting their potential therapeutic application (Hosokami et al., 1992).
Local Anaesthetic Properties
Research has been conducted on the local anaesthetic properties of derivatives of this compound. Tests using rat sciatic nerve have indicated potential for these compounds as local anaesthetics, with some showing comparable rates of action and recovery to standard anaesthetics (Al-Saadi & Sneader, 1993).
Preformulation Studies
Preformulation studies of [2-(3,5-Dimethylphenoxy)ethyl]ethylamine derivatives have highlighted challenges related to the compatibility with oral dosage form excipients and crystallinity control, which are essential considerations for drug formulation (Morita et al., 1995).
Structural Analyses
Structural analyses of [2-(3,5-Dimethylphenoxy)ethyl]ethylamine derivatives have been performed using NMR spectroscopy and X-ray crystallography. These studies are vital for understanding the molecular interactions and properties that contribute to their pharmacological actions (Castellano et al., 2008).
Antidepressant Activity
Some derivatives have been evaluated for their potential antidepressant activities. Research indicates that certain derivatives can inhibit brain receptors and neurotransmitter uptake, suggesting their use as antidepressants (Yardley et al., 1990).
Agonist of GPR14/Urotensin-II Receptor
A derivative of [2-(3,5-Dimethylphenoxy)ethyl]ethylamine has been identified as a nonpeptidic agonist of the urotensin-II receptor, indicating its potential as a pharmacological research tool and a drug lead (Croston et al., 2002).
Influence on Molecular Geometry
Studies have shown that the protonation of [2-(3,5-Dimethylphenoxy)ethyl]ethylamine derivatives influences their molecular geometry. This understanding is crucial for the development of drugs with specific molecular configurations (Nitek et al., 2022).
Propiedades
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-4-13-5-6-14-12-8-10(2)7-11(3)9-12;/h7-9,13H,4-6H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKRPBKZJOGTIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC(=CC(=C1)C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride | |
CAS RN |
1609403-32-8 |
Source


|
| Record name | Ethanamine, 2-(3,5-dimethylphenoxy)-N-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


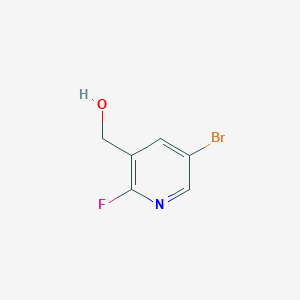

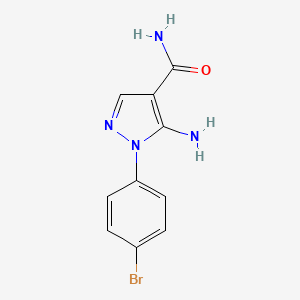
![2-[1-(Boc-amino)cyclopropyl]pyridine](/img/structure/B1374648.png)
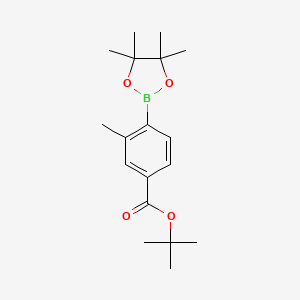
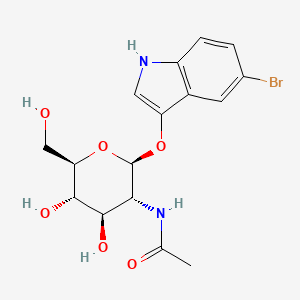
![9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1374654.png)

